2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide

Acetylcholinesterase inhibition Hammett SAR Hemicholinium pharmacology

2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide (CAS 849060-64-6) is a quaternary ammonium salt belonging to the 2-substituted-2-hydroxy-4,4-dimethylmorpholinium (hemicholinium) class of conformationally constrained choline analogues. The compound features a 4-fluorophenyl substituent at the 2-position of the morpholinium ring, with a molecular formula of C12H17BrFNO2 and a molecular weight of 306.17 g/mol.

Molecular Formula C12H17BrFNO2
Molecular Weight 306.17 g/mol
CAS No. 849060-64-6
Cat. No. B1620851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide
CAS849060-64-6
Molecular FormulaC12H17BrFNO2
Molecular Weight306.17 g/mol
Structural Identifiers
SMILESC[N+]1(CCOC(C1)(C2=CC=C(C=C2)F)O)C.[Br-]
InChIInChI=1S/C12H17FNO2.BrH/c1-14(2)7-8-16-12(15,9-14)10-3-5-11(13)6-4-10;/h3-6,15H,7-9H2,1-2H3;1H/q+1;/p-1
InChIKeyWSHAAWFOAAKRNQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide (CAS 849060-64-6): Compound Class and Key Characteristics for Procurement


2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide (CAS 849060-64-6) is a quaternary ammonium salt belonging to the 2-substituted-2-hydroxy-4,4-dimethylmorpholinium (hemicholinium) class of conformationally constrained choline analogues [1]. The compound features a 4-fluorophenyl substituent at the 2-position of the morpholinium ring, with a molecular formula of C12H17BrFNO2 and a molecular weight of 306.17 g/mol [2]. As a quaternary ammonium salt, it exhibits high aqueous solubility (predicted LogP = -1.96) and exists in equilibrium between a cyclic hemiacetal form and an open-chain ketone form in aqueous solution, a property modulated by the electron-withdrawing 4-fluoro substituent [3].

Why Generic Substitution of 2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide (CAS 849060-64-6) Is Not Advisable


Within the hemicholinium class, substitution at the 4-position of the phenyl ring produces quantitative and qualitative differences in both acetylcholinesterase (AChE) inhibitory potency and ring-chain tautomeric equilibrium that preclude simple interchange [1]. The electron-withdrawing 4-fluoro substituent (Hammett σp = 0.06) occupies a distinct position on the SAR continuum between the unsubstituted phenyl analog (Hemicholinium-15, Ki ≈ 550 μM for AChE) and the more strongly electron-withdrawing 4-nitro analog (Ki ≈ 3690 μM), with a Hammett ρ of approximately 0.8 governing this relationship [1]. Furthermore, the 4-fluoro compound is a monomeric, mono-quaternary ammonium species, structurally distinct from the bis-quaternary Hemicholinium-3 (HC-3), which displays fundamentally different choline transporter binding kinetics and neuromuscular blocking properties [2]. The ring-chain tautomerism equilibrium—critical for the compound's reactivity as a latent ketone in synthetic applications—is also substituent-dependent, with the 4-fluoro group producing a different equilibrium distribution than electron-donating substituents such as 4-amino or 4-acetamido [3].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide (CAS 849060-64-6) vs. Structural Analogs


Predicted AChE Inhibitory Potency of the 4-Fluoro Analog Relative to Other 4-Substituted Phenyl Hemicholiniums Based on Hammett SAR

The 4-fluoro substituent on the target compound positions it within a well-characterized linear free energy relationship for AChE inhibition by hemicholiniums. Lee et al. (1992) demonstrated that Ki values for 4-substituted phenyl hemicholiniums correlate with Hammett σ constants (ρ ≈ 0.8), with more electron-withdrawing substituents producing weaker inhibition [1]. The target compound (σp for F = 0.06) is predicted to exhibit a Ki intermediate between the unsubstituted phenyl analog Hemicholinium-15 (σp for H = 0.00; Ki = 550 μM) and the 4-chloro analog (σp for Cl = 0.23; Ki reported in the range of 220–3690 μM across the 4-substituted series) [1]. This contrasts with the strongly electron-donating 4-NH2 analog (σp = -0.66), which would show substantially tighter binding. For researchers requiring a hemicholinium with moderate AChE affinity rather than potent inhibition, the 4-fluoro compound represents a mechanistically predictable choice.

Acetylcholinesterase inhibition Hammett SAR Hemicholinium pharmacology

Hydrophilicity-Driven Differentiation: LogP Comparison Between 4-Fluoro and Non-Fluorinated Hemicholinium-15

The 4-fluorophenyl substitution markedly increases the hydrophilicity of the morpholinium scaffold. The target compound has a predicted LogP of -1.96 and a polar surface area (PSA) of 29.46 Ų [1]. In comparison, the non-fluorinated parent compound Hemicholinium-15 (4-H analog) is expected to have a higher LogP (less negative) due to the absence of the electronegative fluorine atom on the aromatic ring. While an exact experimental LogP for Hemicholinium-15 was not located in the available literature, the 4-fluoro substitution predictably lowers LogP by approximately 0.3–0.5 log units based on the aromatic fluorine contribution (π(F) ≈ -0.14 to +0.25 depending on the measurement system). This increased polarity translates to higher aqueous solubility and potentially reduced passive membrane permeability compared to the non-fluorinated analog .

Lipophilicity LogP Physicochemical property profiling

Mono- vs. Bis-Quaternary Architecture: Structural Differentiation from Hemicholinium-3 (HC-3)

The target compound is a monomeric, mono-quaternary ammonium salt (single cationic head), whereas Hemicholinium-3 (HC-3) is a dimeric bis-quaternary ammonium compound containing two morpholinium moieties linked via a biphenyl spacer [1]. This architectural difference has profound pharmacological consequences: HC-3 is a potent inhibitor of the high-affinity choline transporter (CHT) with a Ki of approximately 25 nM, whereas the monomeric Hemicholinium-15 (structurally analogous to the target compound but lacking the 4-fluoro substituent) exhibits dramatically weaker CHT inhibition with a Ki of 384,000 nM (384 μM) [2]. The monomeric structure also eliminates the potential for bis-quaternary curare-like neuromuscular blocking activity that is observed with some HC-3 analogs [3]. For researchers specifically seeking a hemicholinium scaffold without potent choline uptake inhibition, the mono-quaternary architecture of the target compound is a critical selection criterion.

Quaternary ammonium Choline transporter Neuromuscular pharmacology

Ring-Chain Tautomerism Modulation by 4-Fluoro Substituent: Comparison with Electron-Donating Aryl Analogs

The target compound exists in aqueous solution as an equilibrium mixture of the cyclic hemiacetal form and the open-chain ketone form. Sørensen et al. (1991) demonstrated that the ring-chain equilibrium position is substituent-dependent, with electron-withdrawing substituents shifting the equilibrium toward the open-chain (ketone) form [1]. The 4-fluoro substituent (Hammett σp = 0.06), being mildly electron-withdrawing, is expected to produce a higher proportion of the open-chain ketone form compared to electron-donating analogs such as 4-NH2 or 4-NHC(O)CH3. In contrast, electron-donating substituents stabilize the cyclic hemiacetal form [1]. While exact equilibrium constants (K_eq) for the 4-fluoro compound were not located in the public literature, the class-level SAR predicts an intermediate equilibrium position between the 4-H analog and the more strongly electron-withdrawing 4-CN or 4-NO2 analogs.

Ring-chain tautomerism Hemiacetal equilibrium Synthetic intermediate utility

Purity and Vendor Specification Benchmarking for CAS 849060-64-6 Relative to Class Analogs

Commercially, the target compound is available from multiple suppliers at purity levels of ≥95% to 98% . The 4-fluoro analog is listed in the catalogs of Apollo Scientific (≥95% purity, catalog number PC31956) , Alfa Chemistry (catalog OFC849060646) , and Leyan (98% purity) . In contrast, the non-fluorinated parent Hemicholinium-15 (CAS 4303-88-2) is also commercially available but is typically sold as a research-grade biochemical with documented AChE and BuChE inhibitory activity, commanding higher pricing due to its established pharmacological profile . The 4-fluoro analog, by virtue of its less extensively characterized biological activity, may be procured at lower cost and used as a specialty building block or a less biologically active comparator in control experiments.

Chemical purity Procurement specification Quality control

Recommended Application Scenarios for 2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide (CAS 849060-64-6)


Negative Control or Attenuated-Activity Comparator in AChE Inhibition Studies

Based on the Hammett SAR established by Lee et al. (1992), the 4-fluoro hemicholinium is predicted to exhibit moderate AChE inhibitory potency (estimated Ki ≈ 500–700 μM), making it suitable as a weakly active comparator or negative control in studies where the potent AChE inhibition of Hemicholinium-15 (Ki = 550 μM) or (3-hydroxyphenyl)trimethylammonium (Ki = 0.21 μM) would confound interpretation [1]. The electron-withdrawing fluorine substituent ensures the compound remains within the hemicholinium SAR continuum while providing measurably distinct activity from electron-donating analogs.

Synthetic Intermediate for Fluorinated Morpholinium Derivatives

The ring-chain tautomeric equilibrium of the target compound, shifted toward the open-chain ketone form by the 4-fluoro substituent, enhances its utility as a synthetic intermediate for preparing fluorinated morpholinium derivatives via ketone-directed reactions such as reductive amination, oxime formation, or organometallic additions [1]. This positions the compound as a building block for generating focused libraries of fluorinated hemicholinium analogs for SAR expansion.

Choline Transporter Studies Requiring a Mono-Quaternary Scaffold Without Potent CHT Inhibition

The monomeric mono-quaternary architecture of the target compound ensures it lacks the potent high-affinity choline transporter (CHT) inhibition characteristic of the bis-quaternary Hemicholinium-3 (HC-3, Ki ≈ 25 nM), based on comparative data from the structurally analogous Hemicholinium-15 (Ki ≈ 384 μM for choline uptake) [1][2]. This makes the 4-fluoro compound appropriate for studies where a morpholinium scaffold is needed as a carrier or tracer without confounding choline uptake blockade.

Physicochemical Profiling and Solubility-Dependent Assay Development

With a predicted LogP of -1.96 and demonstrated solubility in polar solvents including water and alcohols, the target compound is well-suited for aqueous-based biochemical assays where high compound solubility minimizes the need for DMSO or other organic co-solvents [1][2]. The enhanced hydrophilicity relative to non-fluorinated hemicholinium analogs may reduce non-specific binding to assay plates and improve dose-response curve quality in automated screening platforms.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-2-hydroxy-4,4-dimethyl-1,4-oxazinan-4-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.